KATP Channel Pharmacophore Exclusion: 7-Nitro-6-Acetamido Orientation Is Absent from Patent Claims for Benzopyran Potassium Channel Activators
U.S. Patent 5,118,694 (Hoffmann-La Roche) claims benzopyran derivatives of a defined scaffold as potassium channel activators. The patent explicitly enumerates compounds bearing a 6-nitro substituent, including 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1-benzopyran-4-yl)pyridine N-oxide and 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1-benzopyran-4-yl)-3-methylpyridine N-oxide [1]. No compound with a 7-nitro-6-acetamido substitution pattern is named, exemplified, or generically encompassed within the Markush structures [1]. In contrast, the positional isomer Acetamide, N-(2,2-dimethyl-6-nitro-2H-1-benzopyran-7-yl)- (CAS 79014-12-3) resides within the claimed 6-nitro series and is associated with potassium channel activating activity [1].
| Evidence Dimension | Encompassment within KATP channel activator pharmacophore patent claims |
|---|---|
| Target Compound Data | Not encompassed; no 7-nitro-6-acetamido compound appears in claims or examples |
| Comparator Or Baseline | Positional isomer (CAS 79014-12-3): encompassed within 6-nitro-7-acetamido series; structurally consistent with patent claims |
| Quantified Difference | Binary exclusion: 0 compounds with 7-nitro orientation claimed |
| Conditions | Patent scope analysis of U.S. Patent 5,118,694 (Hoffmann-La Roche, 1992) |
Why This Matters
Procurement for pharmacological studies requires this compound when a non-KATP-activating control is needed, avoiding the confounding activity of the positional isomer.
- [1] Attwood MR, Jones PS, Redshaw S. U.S. Patent 5,118,694. Benzopyran derivatives. June 2, 1992. View Source
